![molecular formula C35H49N3O9 B162493 Diffusomycin CAS No. 136360-48-0](/img/structure/B162493.png)
Diffusomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diffusomycin is a peptide antibiotic that was first isolated from the culture broth of Streptomyces caelestis in 1971. It belongs to the class of lantibiotics, which are characterized by the presence of unusual amino acids, such as lanthionine and β-methyllanthionine, in their structure. Diffusomycin has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.
科学的研究の応用
Antibiotic Potential and Treatment Efficacy
Diffusomycin, like fosfomycin, has seen renewed interest in the scientific community due to the scarcity of new antimicrobial agents. Fosfomycin, for instance, has been effectively used for treating a variety of infections caused by gram-positive and gram-negative bacteria. This includes pneumonia, osteomyelitis, meningitis, surgical infections, and more, often achieving high rates of patient cure and improvement. It has also been compared favorably with other antibiotics in perioperative prophylaxis trials, especially in colorectal surgery. The broad-spectrum effectiveness of fosfomycin might suggest similar potential for diffusomycin, warranting further research on its in vitro antimicrobial activity, especially against multidrug-resistant pathogens (Falagas et al., 2008).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of drugs like diffusomycin is crucial for their effective application in systemic infections. Fosfomycin, for example, is known for its excellent tissue distribution, reaching therapeutic concentrations in critical body sites including the lungs, bone, and cerebrospinal fluid. Its ability to combat biofilms and exhibit immunomodulatory effects makes it a potentially valuable agent for systemic infections. These properties, along with its synergistic effects when used in combination with other antibiotics, highlight the importance of exploring similar drugs like diffusomycin for varied clinical applications (Roussos et al., 2009).
特性
CAS番号 |
136360-48-0 |
---|---|
分子式 |
C35H49N3O9 |
分子量 |
655.8 g/mol |
IUPAC名 |
(4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,7R,9S)-6-hydroxy-9-[(7R,8S)-8-hydroxy-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C35H49N3O9/c1-23(15-11-8-9-12-16-26-20-36-22-47-26)29(40)33(4,5)31(42)37-18-14-10-13-17-27(39)24(2)19-28(45-7)35(44)25(3)30(41)38(6)34(35)21-46-32(34)43/h8-15,17,20,22,24-25,27-29,39-40,44H,16,18-19,21H2,1-7H3,(H,37,42)/b11-8-,12-9+,14-10+,17-13+,23-15-/t24-,25+,27?,28+,29?,34?,35-/m1/s1 |
InChIキー |
ZZNSFVQRQDZGGX-KXXCBVSKSA-N |
異性体SMILES |
C[C@H]1C(=O)N(C2([C@@]1([C@H](C[C@@H](C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C\C=C/C=C/CC3=CN=CO3)/C)O)O)OC)O)COC2=O)C |
SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)COC2=O)C |
正規SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)COC2=O)C |
同義語 |
3-hydroxy-N-(6-hydroxy-9-(8-hydroxy-5,7-dimethyl-1,6-dioxo-2-oxa-5-azaspiro(3.4)oct-8-yl)-9-methoxy-7-methyl-2,4-nonadienyl)-2,2,4-trimethyl-10-(5-oxazolyl)-4,6,8-decatrienamide diffusomycin oxazolomycin oxazolomycin A oxazolomycin of diffusomycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。